molecular formula C10H22N4O B1208138 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine CAS No. 22388-79-0

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine

Katalognummer: B1208138
CAS-Nummer: 22388-79-0
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: KXBNWAQDAQJZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-1(2H)-azocine ring, followed by the introduction of the ethyl group and subsequent guanidine N-oxide formation. Common reagents used in these reactions include amines, aldehydes, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-(Hexahydro-1(2H)-azocinyl)ethyl)guanidine: The parent compound without the N-oxide group.

    (2-(Hexahydro-1(2H)-azocinyl)ethyl)amine: A related compound with an amine group instead of guanidine.

Uniqueness

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is unique due to its N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

22388-79-0

Molekularformel

C10H22N4O

Molekulargewicht

214.31 g/mol

IUPAC-Name

2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine

InChI

InChI=1S/C10H22N4O/c11-10(12)13-6-9-14(15)7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)

InChI-Schlüssel

KXBNWAQDAQJZNW-UHFFFAOYSA-N

SMILES

C1CCC[N+](CCC1)(CCN=C(N)N)[O-]

Kanonische SMILES

C1CCC[N+](CCC1)(CCN=C(N)N)[O-]

Synonyme

guanethidine N-oxide
guanethidine N-oxide sulfate (1:1)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.